molecular formula C10H7F6NO3 B1518908 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 1087797-85-0

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B1518908
CAS RN: 1087797-85-0
M. Wt: 303.16 g/mol
InChI Key: GOLXTFRDTJTGJL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-85-0 . It has a molecular weight of 303.16 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C . The compound’s InChI code provides further information about its molecular structure .

Scientific Research Applications

Drug Development

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: has potential applications in drug development due to its structural properties. The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making this compound a candidate for the design of new drugs with improved pharmacokinetic profiles .

Agrochemical Research

In agrochemical research, this compound could be used to develop new pesticides or herbicides. Its trifluoromethyl group may provide resistance to environmental degradation, leading to more effective and longer-lasting agricultural chemicals .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of polymers with special properties such as increased durability or chemical resistance. This could be beneficial in creating materials for harsh environments .

Analytical Chemistry

As a standard or reagent, 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate can be used in analytical chemistry to calibrate instruments or develop new analytical methods, especially those involving fluorine detection .

Biological Studies

This compound may interact with various enzymes or receptors in biological systems, making it useful for studying biochemical pathways or for use in high-throughput screening assays to identify biological activity .

Environmental Science

Due to the presence of fluorine atoms, this compound could be used in environmental science to study the behavior and effects of fluorinated compounds in ecosystems, including their potential bioaccumulation and toxicity .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXTFRDTJTGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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